molecular formula C19H20O6 B12101168 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol

Cat. No.: B12101168
M. Wt: 344.4 g/mol
InChI Key: MLVGNKLKRAKEBJ-UHFFFAOYSA-N
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Description

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol: is a naturally occurring compound found in certain plants, particularly in the herbs of Cnidium monnieri It belongs to the class of coumarins, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol typically involves several steps:

    Starting Materials: The synthesis begins with the appropriate precursors, which are often derived from natural sources or synthesized through organic reactions.

    Hydroxylation: Introduction of the hydroxyl group at the 9th position is achieved through selective hydroxylation reactions.

    O-senecioylation: The senecioyl group is introduced via esterification reactions, often using senecioic acid and appropriate catalysts.

    Reduction: The dihydro component is introduced through reduction reactions, typically using hydrogenation or other reducing agents.

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield and purity.

    Catalyst Selection: Efficient catalysts are chosen to enhance reaction rates and selectivity.

    Purification: The final product is purified using techniques such as crystallization, chromatography, or distillation to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be further reduced to modify the dihydro component.

    Substitution: Functional groups can be substituted to create derivatives with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Fully reduced coumarins.

    Substitution Products: Various coumarin derivatives with modified functional groups.

Scientific Research Applications

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.

    Biology: Investigated for its biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.

    Medicine: Explored for potential therapeutic applications, such as anticancer and neuroprotective agents.

    Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-Hydroxy-O-senecioyl-8,9-dihydrooroselol involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and signaling molecules.

    Pathways: Modulation of oxidative stress pathways, inhibition of inflammatory mediators, and interaction with cellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 8-Hydroxy-7-methoxycoumarin
  • 7-Hydroxycoumarin
  • 6,7-Dihydroxycoumarin

Uniqueness

9-Hydroxy-O-senecioyl-8,9-dihydrooroselol is unique due to its specific structural features, such as the presence of the senecioyl group and the dihydro component, which confer distinct biological activities and chemical reactivity compared to other coumarins.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-(9-hydroxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl 3-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-10(2)9-14(21)25-19(3,4)18-16(22)15-12(23-18)7-5-11-6-8-13(20)24-17(11)15/h5-9,16,18,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVGNKLKRAKEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OC(C)(C)C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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